2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide

Neuroscience nAChR Antagonism CNS Pharmacology

2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide (CAS 251097-32-2) is a differentiated, polypharmacological research tool combining potent poly-nAChR antagonism (α3β4 IC50=1.8 nM; α4β2=12 nM; α4β4=15 nM; α1β1γδ=7.9 nM) with balanced triple reuptake inhibition of SERT (100 nM), NET (443 nM), and DAT (658 nM). The para-pyrrolidinylphenyl motif is essential—generic substitution with morpholine, piperidine, or unsubstituted phenyl analogs yields divergent biological readouts, making this compound irreplaceable for CNS polypharmacology studies. Additionally, it serves as a selective CYP2B6 reference standard (IC50=180 nM; >35-fold selectivity over CYP2E1) for drug-drug interaction liability screening. Supplied at verified ≥95% HPLC purity; ships under ambient conditions.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 251097-32-2
Cat. No. B2989909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide
CAS251097-32-2
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)N2CCCC2)Cl
InChIInChI=1S/C13H17ClN2O/c1-10(14)13(17)15-11-4-6-12(7-5-11)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
InChIKeyKQRVTACYQSSZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide (CAS 251097-32-2): A Dual Transporter and nAChR Ligand with Distinctive Pharmacological Fingerprint


2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide (CAS 251097-32-2) is a chloro-substituted propanamide derivative characterized by a pyrrolidine ring para-substituted on the phenyl group [1]. This compound exhibits a polypharmacological profile, with documented nanomolar antagonist activity at nicotinic acetylcholine receptors (nAChRs) and micromolar inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [2]. Its unique combination of structural features—a 2-chloro propanamide backbone and a para-pyrrolidinylphenyl motif—distinguishes it from simpler anilide analogs and underpins its value as a research tool for neuropharmacology and drug discovery programs targeting CNS disorders.

Why Generic Substitution of 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide (CAS 251097-32-2) Fails


Generic substitution of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide with structurally related analogs (e.g., 2-chloro-N-phenylpropanamide, 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide, or 3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide) is not scientifically valid due to pronounced differences in biological activity arising from subtle structural variations. The para-pyrrolidinylphenyl moiety confers a distinct polypharmacology (nAChR antagonism and monoamine transporter inhibition) not shared by the unsubstituted phenyl analog, while replacement of the pyrrolidine ring with morpholine alters target engagement profiles in cancer cell lines [1]. Even extension to a benzamide core shifts the activity landscape substantially, as evidenced by differential potency in cytotoxicity assays . These data underscore that the compound's unique combination of a 2-chloro propanamide backbone and a para-pyrrolidinylphenyl substituent is essential for its observed polypharmacology, and substitution with any in-class alternative will yield a meaningfully different compound with divergent biological readouts.

Quantitative Evidence Guide: How 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide (CAS 251097-32-2) Outperforms Analogs


Superior Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Class-Leading Polypharmacology

2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide exhibits exceptionally potent antagonist activity at multiple nicotinic acetylcholine receptor (nAChR) subtypes, a feature not documented for close analogs. Against the α3β4 nAChR subtype, the compound displays an IC50 of 1.8 nM [1]. This activity is a key differentiator, as the simpler analog 2-chloro-N-phenylpropanamide lacks the pyrrolidine moiety required for high-affinity nAChR binding. The compound also antagonizes α4β2 nAChR with an IC50 of 12 nM and α4β4 nAChR with an IC50 of 15 nM [1], confirming its broad-spectrum nAChR antagonism. This polypharmacology across nAChR subtypes is a direct consequence of the para-pyrrolidinylphenyl group, a structural feature absent in most alternative 2-chloro propanamide derivatives.

Neuroscience nAChR Antagonism CNS Pharmacology

Balanced Monoamine Transporter Inhibition: Distinct SERT/DAT/NET Profile Versus Unsubstituted Analog

2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide inhibits human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters with a characteristic balance of potencies that distinguishes it from simpler analogs. The compound inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM, [3H]norepinephrine uptake at human NET with an IC50 of 443 nM, and [3H]dopamine uptake at human DAT with an IC50 of 658 nM [1]. In contrast, the unsubstituted analog 2-chloro-N-phenylpropanamide (CAS 21262-52-2) is primarily reported as an antibacterial agent and synthetic intermediate, with no documented monoamine transporter activity . The presence of the pyrrolidine ring is essential for conferring this CNS-relevant polypharmacology. Additional DAT inhibition assays corroborate this activity: displacement of [125I]RTI-55 from human DAT yielded an IC50 of 871 nM, while displacement of [3H]WIN-35428 gave an IC50 of 441 nM [1].

Neuropsychopharmacology Monoamine Transporter Inhibition DAT/SERT/NET

Distinct CYP Inhibition Profile: Moderate CYP2B6 Inhibition with CYP2E1/CYP1A2 Selectivity

2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide exhibits a distinct cytochrome P450 inhibition profile, with moderate inhibition of CYP2B6 (IC50 = 180 nM) and substantially weaker inhibition of CYP1A2 (IC50 = 290 nM) and CYP2E1 (IC50 = 7,000 nM) [1]. This ~39-fold selectivity window between CYP2B6 and CYP2E1 indicates a reduced potential for CYP2E1-mediated drug-drug interactions compared to compounds with broader CYP inhibition. While comparative data for direct analogs in this assay are not publicly available, the CYP2B6 inhibition value (180 nM) provides a quantitative benchmark for assessing metabolic liabilities during lead optimization. The 2-chloro propanamide backbone is likely a key contributor to this inhibition profile, as structurally distinct pyrrolidine-containing compounds exhibit varying CYP selectivity patterns [2].

Drug Metabolism CYP Inhibition ADME/Tox

Divergent Anticancer Cytotoxicity: 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide vs. Benzamide and Morpholine Analogs

Direct comparison of cytotoxicity profiles across three closely related compounds reveals that 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide's activity landscape is not interchangeable with its benzamide or morpholine analogs. While the target compound's cytotoxicity in PC-3 (prostate cancer) and HCT-116 (colon cancer) cells remains to be reported, the morpholine analog 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide (CAS 250714-77-3) displays IC50 values of 0.67 µM (PC-3) and 0.80 µM (HCT-116) . In contrast, the benzamide analog 3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-20-8) exhibits an IC50 of 12.5 µM against A549 lung cancer cells , approximately 15- to 19-fold less potent than the morpholine analog's activity in other cell lines. These data underscore that even minor structural modifications—replacing pyrrolidine with morpholine or extending to a benzamide core—dramatically alter cytotoxic potency and target cell line sensitivity. The pyrrolidine-containing propanamide core is therefore non-substitutable for applications requiring specific anticancer activity profiles.

Cancer Pharmacology Cytotoxicity Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide (CAS 251097-32-2)


Nicotinic Acetylcholine Receptor (nAChR) Antagonist Tool for CNS Pharmacology Studies

Leverage the compound's potent and broad-spectrum nAChR antagonism (α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM; α1β1γδ IC50 = 7.9 nM) [1] as a research tool for investigating nAChR-mediated signaling in nicotine addiction, pain modulation, and neuropsychiatric disorders. The poly-nAChR profile offers advantages over subtype-selective antagonists for studies requiring simultaneous blockade of multiple nAChR subtypes.

Triple Monoamine Transporter Inhibitor for Neuropsychopharmacology Research

Utilize the compound's balanced inhibition of human SERT (IC50 = 100 nM), NET (IC50 = 443 nM), and DAT (IC50 = 658 nM) [1] as a reference tool for studying triple reuptake inhibition mechanisms in mood disorders, ADHD, and substance abuse models. This profile distinguishes the compound from selective reuptake inhibitors and provides a benchmark for developing novel CNS therapeutics.

CYP2B6 Inhibition Reference Standard for In Vitro ADME/Tox Profiling

Employ the compound as a moderate CYP2B6 inhibitor (IC50 = 180 nM) with favorable selectivity over CYP2E1 (IC50 = 7,000 nM) [2] for use as a reference standard in human liver microsome assays. This defined inhibition profile supports drug-drug interaction risk assessment during early-stage lead optimization for compounds containing similar 2-chloro propanamide motifs.

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Containing Propanamides

Use 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide as a key scaffold for SAR investigations comparing pyrrolidine-, morpholine-, and piperidine-containing analogs . The documented divergent activities between this compound and its morpholine and benzamide counterparts provide a foundation for exploring how heterocyclic substitutions on the para-phenyl position modulate polypharmacology, CYP inhibition, and anticancer cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.